molecular formula C11H12N2O3S B2991378 Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 590376-44-6

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No. B2991378
M. Wt: 252.29
InChI Key: CQKKDUFMJNSDAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which includes Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular formula of Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is C11H12N2O3S . It has a molecular weight of 252.29 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, was synthesized through a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. Its structure was characterized, and its novel fluorescence property was investigated, highlighting its potential for applications in fluorescence-based technologies (Guo Pusheng, 2009).

Antimicrobial Evaluation

Another study focused on the synthetic utility of bifunctional thiophene derivatives, including the synthesis of related compounds through the Gewald reaction. These compounds showed promising antimicrobial activities, suggesting their potential in developing new antimicrobial agents (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Biological Activity

A series of new Thieno[2,3-d]Pyrimidines was synthesized from a reaction involving butyraldehyde, ethyl cyanoacetate, sulfur, and triethylamine. Preliminary bioassays indicated that some compounds possess excellent inhibitory activities against certain plants, suggesting their potential as herbicidal agents (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).

Accelerated Synthesis Under Specific Conditions

The Gewald reaction's acceleration under ultrasonic aqueous conditions for synthesizing 2-aminothiophene derivatives, including related compounds, was demonstrated. This efficient method allows for rapid synthesis, highlighting the compound's versatility in chemical synthesis (M. M. Mojtahedi, M. S. Abaee, Peyman Mahmoodi, M. Adib, 2010).

Dyeing Polyester Fibers

Compounds derived from Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate were synthesized and applied as novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes provided vibrant colors with very good fastness properties, showcasing their application in the textile industry (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Future Directions

While specific future directions for Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate are not available, it’s worth noting that cyanoacetamide-N-derivatives, including this compound, are considered important precursors for heterocyclic synthesis . They have potential in evolving better chemotherapeutic agents , suggesting a promising future in the field of medicinal chemistry.

properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-16-11(15)8-6-7(2)17-10(8)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKDUFMJNSDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate

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